molecular formula C29H16N2O7 B3467690 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 54942-20-0

5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B3467690
CAS No.: 54942-20-0
M. Wt: 504.4 g/mol
InChI Key: XBQNMAKBEXRDHJ-UHFFFAOYSA-N
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Description

This compound (CAS: 54942-20-0) is a bisimide derivative featuring two isoindole-1,3-dione moieties linked by a carbonyl group. Each isoindole unit is substituted with a 3-hydroxyphenyl group, contributing to its unique physicochemical properties. Key characteristics include:

  • Molecular formula: C₂₉H₁₆N₂O₇
  • Molecular weight: 504.45 g/mol
  • Hydrogen bonding capacity: 2 donors (hydroxyl groups) and 7 acceptors (carbonyl and ether oxygens) .

Properties

IUPAC Name

2-(3-hydroxyphenyl)-5-[2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16N2O7/c32-19-5-1-3-17(13-19)30-26(35)21-9-7-15(11-23(21)28(30)37)25(34)16-8-10-22-24(12-16)29(38)31(27(22)36)18-4-2-6-20(33)14-18/h1-14,32-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQNMAKBEXRDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360755
Record name STK296361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54942-20-0
Record name STK296361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

5,5’-Carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Research

This compound has been investigated for its potential therapeutic applications due to its structural similarities to known bioactive molecules. Its derivatives have shown promise in:

  • Cancer Research : Studies indicate that compounds with isoindole structures can inhibit key enzymes involved in tumor metabolism, such as hexokinase II (HKII). For instance, derivatives of similar isoindole compounds have demonstrated the ability to reduce cell viability in cancer cell lines by affecting mitochondrial function and reactive oxygen species levels .

Material Science

The unique chemical structure of 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] lends itself to applications in the development of advanced materials. Its potential uses include:

  • Polymer Chemistry : The compound can serve as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. Research into copolymer systems incorporating isoindole units suggests improved performance characteristics compared to traditional polymers .

Organic Electronics

Due to its electronic properties, this compound is being explored for use in organic electronic devices:

  • Organic Photovoltaics : The incorporation of isoindole derivatives has been studied for their ability to enhance charge transport properties in organic solar cells. Their conjugated systems can facilitate efficient light absorption and electron mobility, making them suitable candidates for photovoltaic applications .

Case Study 1: Cancer Inhibition

In a study exploring the inhibitory effects of isoindole derivatives on hexokinase activity, researchers found that specific compounds could significantly reduce the proliferation of P19 embryonic carcinoma cells. The most effective derivative showed a decrease in hexokinase activity by over 30% at a concentration of 100 µM after 72 hours of incubation .

Case Study 2: Polymer Development

Research into new copolymer systems incorporating isoindole units revealed that these materials exhibited superior thermal and mechanical properties compared to traditional polymers. The study highlighted the versatility of isoindole derivatives in enhancing polymer performance through tailored synthesis techniques .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

Table 1: Substituent Effects on Bisimide Derivatives
Compound Name (CAS) Substituent Bridging Group Molecular Weight (g/mol) Key Properties
Target compound (54942-20-0) 3-Hydroxyphenyl Carbonyl 504.45 High polarity, H-bonding
5,5’-Carbonylbis[2-(4-nitrophenyl)]- (6d) 4-Nitrophenyl Carbonyl Not reported Electron-withdrawing nitro group enhances reactivity
5,5’-Carbonylbis[2-(4-methoxyphenyl)]- (6f) 4-Methoxyphenyl Carbonyl Not reported Electron-donating methoxy improves solubility
5,5’-Oxybis[2-(3-methylphenyl)]- (95576-75-3) 3-Methylphenyl Oxybis (ether) 488.49 Reduced polarity due to methyl groups

Key Observations :

  • Electron-donating vs. withdrawing groups : Nitro (6d) and methoxy (6f) substituents modulate electronic properties, affecting reactivity and solubility.
  • Hydroxyl vs. methyl groups : The target compound’s hydroxyl groups increase hydrophilicity compared to methyl-substituted analogs (e.g., 95576-75-3) .

Bridging Group Variations

Table 2: Impact of Bridging Groups on Thermal and Spectral Properties
Compound Name (CAS) Bridging Group Melting Point (°C) Notable Spectral Data
Target compound (54942-20-0) Carbonyl Not reported IR: Strong C=O stretches (~1700 cm⁻¹)
5,5’-Sulfoxybis(3-carboxyphenyl)- (6l) Sulfoxy >300 ¹H NMR: Aromatic protons at δ 7.8–8.2 ppm
5,5’-Oxybis[2-(4-acetylphenyl)]- (CHEMBL260982) Oxybis (ether) Not reported MS: Molecular ion peak at m/z 556.13

Key Observations :

  • Carbonyl vs. sulfoxy bridges : Sulfoxy-bridged compounds (e.g., 6l) exhibit extremely high melting points (>300°C) due to strong intermolecular interactions from carboxylic acid groups .
  • Ether vs. carbonyl bridges : Oxybis-linked compounds (e.g., CHEMBL260982) may exhibit greater flexibility compared to rigid carbonyl-bridged analogs .

Spectroscopic and Analytical Comparisons

NMR and IR Spectroscopy

  • Target compound : Expected ¹H NMR signals for aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ ~9–10 ppm). IR would show C=O stretches (~1700 cm⁻¹) and O-H stretches (~3300 cm⁻¹) .
  • Sulfoxybis analogs (6k, 6l) : ¹³C NMR confirms sulfoxy group resonance at δ 110–120 ppm. IR shows S=O stretches (~1350 cm⁻¹) .
  • Acetyl-substituted analogs (CHEMBL260982) : ¹H NMR reveals acetyl proton signals at δ 2.6 ppm. IR exhibits C=O stretches for both acetyl and isoindole-dione groups .

Biological Activity

5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] (CAS Number: 54942-20-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is C29H16N2O7C_{29}H_{16}N_{2}O_{7}, with a molar mass of approximately 504.45 g/mol. The structure consists of two isoindole-1,3-dione units linked by a carbonyl group, each substituted with a 3-hydroxyphenyl group. This unique arrangement contributes to its biological activities and potential applications in drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant activity against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although more research is needed to confirm these effects .

The mechanisms underlying the biological activity of 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] are currently being investigated. Some proposed mechanisms include:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific protein kinases involved in cancer progression and inflammation. For example, it has shown potential inhibitory effects on JAK3 and other kinases related to tumor growth .
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Antitumor Activity

In a study assessing the antitumor effects of various isoindole derivatives, 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] was found to significantly inhibit the proliferation of breast cancer cell lines with an IC50 value indicative of its potency .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound revealed that it effectively reduced cytokine production in PBMCs stimulated by lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Phthalimide C8H5NO2Simpler isoindole derivative used in organic synthesis
Benzofuran-1,3-dione C9H6O3Shares similar dione characteristics but differs structurally
2-Hydroxyphenyl isoindole C15H11NO2Contains similar phenolic substituents but lacks carbonyl linkage

The unique substitution pattern and carbonyl linker in 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] impart distinct chemical properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5'-carbonylbis[2-(3-hydroxyphenyl)isoindole-1,3-dione], and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis is a common approach for bisimide derivatives, enabling rapid coupling of isoindole precursors under controlled conditions (e.g., 80–120°C, inert atmosphere) . For analogs like 5,5'-carbonylbis[2-(4-nitrophenyl)-isoindole-dione], refluxing in ethanol with stoichiometric coupling agents (e.g., carbonyl chloride) achieves yields >70% . Solvent polarity and temperature critically affect regioselectivity and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons in the isoindole core appear as doublets or triplets between δ 7.5–8.5 ppm, while hydroxyl protons (3-hydroxyphenyl) resonate as broad singlets near δ 9.5–10.5 ppm .
  • IR : Strong carbonyl stretches (C=O) at ~1770–1780 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3400 cm⁻¹ confirm structural motifs .
  • MS : High-resolution ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., C₃₃H₂₀N₂O₇, exact mass 556.1271) .

Q. How do solubility properties impact experimental design for this compound?

  • Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. For crystallization, ethanol or ethanol/water mixtures are optimal for slow evaporation, yielding single crystals suitable for X-ray diffraction . Pre-saturation of solvents with nitrogen minimizes oxidation of phenolic hydroxyl groups during dissolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogs with acute toxicity classifications (Category 4 for oral/dermal/inhalation routes), researchers should use PPE (gloves, lab coats, eye protection) and conduct reactions in fume hoods. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the phenyl rings modulate the compound’s electronic properties and reactivity?

  • Methodological Answer : Substituents like nitro (electron-withdrawing) or methoxy (electron-donating) groups alter the electron density of the isoindole core, as shown in analogs (e.g., 5,5'-carbonylbis[2-(4-nitrophenyl)-isoindole-dione]). Computational studies (DFT) reveal that nitro groups reduce HOMO-LUMO gaps by 0.5–0.8 eV compared to methoxy derivatives, enhancing electrophilic reactivity . Experimental validation via cyclic voltammetry can quantify these effects.

Q. What strategies address regioselectivity challenges during functionalization of the isoindole core?

  • Methodological Answer : Sonogashira coupling or Ullmann reactions require precise control of catalyst systems (e.g., Pd(PPh₃)₄/CuI for ethynyl substitutions). For example, 5-Ethynyl derivatives form selectively at the 5-position under nitrogen atmosphere with 2 mol% Pd catalyst, avoiding competing pathways at the 4- or 6-positions . Microwave irradiation (30–60 min) further enhances selectivity by reducing side reactions .

Q. How can computational modeling predict intermolecular interactions in crystalline forms?

  • Methodological Answer : Hirshfeld surface analysis of X-ray data (e.g., for 2-(2-fluoro-4-hydroxybenzyl)-isoindole-dione) reveals dominant O–H···O and C–H···π interactions, accounting for >60% of crystal packing . Molecular dynamics simulations (AMBER/CHARMM force fields) can model solvent effects on nucleation kinetics, guiding solvent selection for co-crystallization.

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

  • Methodological Answer : Batch-to-batch variability arises from trace metal contaminants in coupling reactions. Implementing chelating agents (e.g., EDTA) during workup and using HPLC-grade solvents reduce impurities. For analogs like 5,5'-oxybis derivatives, flash chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, monitored by TLC (Rf = 0.3–0.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
Reactant of Route 2
5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

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